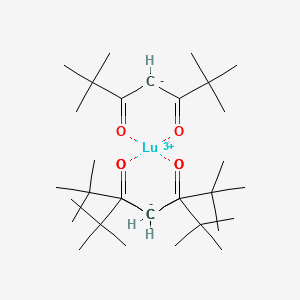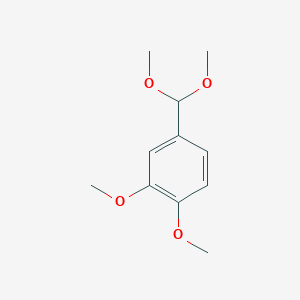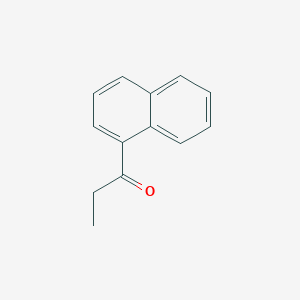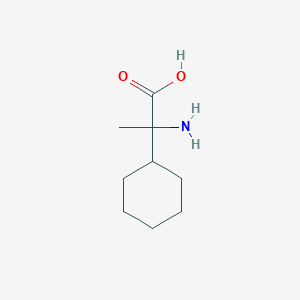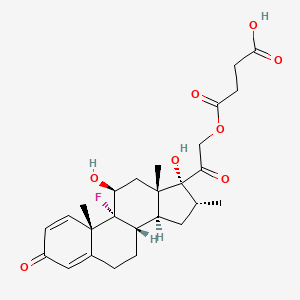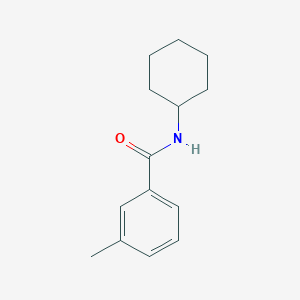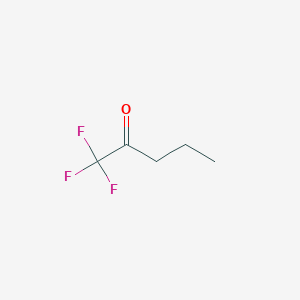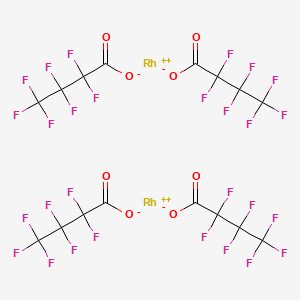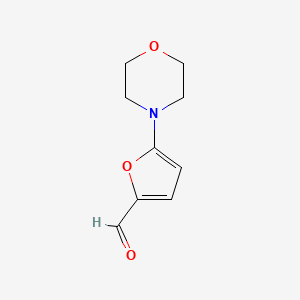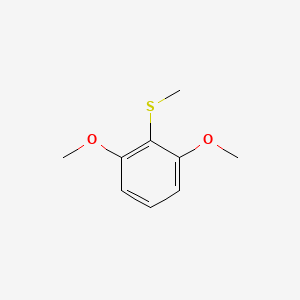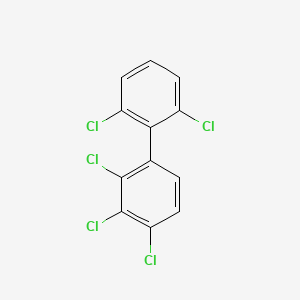
2,2',3,4,6'-五氯联苯
描述
2,2’,3,4,6’-Pentachlorobiphenyl is a polychlorinated biphenyl (PCB) compound, which consists of a biphenyl molecule with five chlorine atoms attached. These compounds were widely used in industrial applications due to their chemical stability and insulating properties. they have been banned in many countries due to their environmental persistence and potential health hazards .
科学研究应用
2,2’,3,4,6’-Pentachlorobiphenyl has been extensively studied for its environmental impact and toxicological effects. Some key research applications include:
Environmental Chemistry: Studying the persistence, bioaccumulation, and degradation pathways of PCBs in various ecosystems.
Toxicology: Investigating the neurotoxic, carcinogenic, and endocrine-disrupting effects of PCBs on human health and wildlife.
Analytical Chemistry: Developing methods for the detection and quantification of PCBs in environmental samples.
作用机制
Target of Action
2,2’,3,4,6’-Pentachlorobiphenyl primarily targets the Estrogen receptor . This receptor is a nuclear hormone receptor involved in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues .
Mode of Action
The compound interacts with its targets by inhibiting the basal and circadian expression of the core circadian component PER1 . This interaction results in changes in the regulation of the circadian clock .
Biochemical Pathways
It is known that the compound can cross the blood-brain barrier and enter the brain , potentially affecting various neurological pathways.
Pharmacokinetics
It is known that the compound is highly lipophilic , which allows it to cross the blood-brain barrier and enter the brain . This lipophilicity also suggests that the compound may have a high volume of distribution and a long half-life in the body, leading to potential bioaccumulation .
Result of Action
The primary result of the action of 2,2’,3,4,6’-Pentachlorobiphenyl is the inhibition of the basal and circadian expression of the core circadian component PER1 . This can lead to disruptions in the circadian rhythm, which can have wide-ranging effects on various physiological processes.
Action Environment
The action, efficacy, and stability of 2,2’,3,4,6’-Pentachlorobiphenyl can be influenced by various environmental factors. For example, the compound’s lipophilicity allows it to accumulate in fatty tissues, which can lead to increased exposure and potential toxicity in organisms with high fat content . Additionally, the compound’s stability and persistence in the environment can lead to long-term exposure and potential bioaccumulation .
生化分析
Biochemical Properties
2,2’,3,4,6’-Pentachlorobiphenyl plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . This activation is mediated through ligand-activated transcriptional activators that bind to the XRE promoter region of genes. Additionally, 2,2’,3,4,6’-Pentachlorobiphenyl interacts with the estrogen receptor, affecting cellular proliferation and differentiation .
Cellular Effects
2,2’,3,4,6’-Pentachlorobiphenyl exerts various effects on different cell types and cellular processes. It has been found to induce mitotic arrest and p53 activation, leading to genetic instability . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can interfere with mitotic spindle assembly, resulting in mitotic arrest and subsequent genetic instability . Moreover, 2,2’,3,4,6’-Pentachlorobiphenyl has been shown to activate p53-dependent transcription and induce p53 nuclear accumulation .
Molecular Mechanism
The molecular mechanism of 2,2’,3,4,6’-Pentachlorobiphenyl involves its interaction with various biomolecules and its ability to modulate gene expression. It binds to the XRE promoter region of genes, activating the expression of phase I and II xenobiotic metabolizing enzyme genes . Additionally, 2,2’,3,4,6’-Pentachlorobiphenyl can induce mitotic arrest by interfering with mitotic spindle assembly, leading to genetic instability and p53 activation . This compound also interacts with the estrogen receptor, affecting cellular proliferation and differentiation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,3,4,6’-Pentachlorobiphenyl can change over time. This compound is known for its stability and resistance to degradation, which contributes to its persistence in the environment . Long-term exposure to 2,2’,3,4,6’-Pentachlorobiphenyl has been associated with various adverse effects on cellular function, including alterations in gene expression and cellular metabolism . In vitro and in vivo studies have shown that this compound can induce mitotic arrest and genetic instability over extended periods .
Dosage Effects in Animal Models
The effects of 2,2’,3,4,6’-Pentachlorobiphenyl vary with different dosages in animal models. Higher doses of this compound have been associated with increased toxicity and adverse effects. For instance, exposure to high doses of 2,2’,3,4,6’-Pentachlorobiphenyl has been shown to cause a reduction in growth rates, a dose-dependent decrease in thymus weights, and a dose-dependent increase in liver weights in rats . Additionally, this compound can alter the DNA methylation status of imprinted genes and disturb the maturation process of progeny mouse oocytes in a dose-dependent manner .
Metabolic Pathways
2,2’,3,4,6’-Pentachlorobiphenyl is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. It can be metabolized to hydroxylated metabolites, such as 4’-hydroxy-2,2’,3,5’,6-pentachlorobiphenyl, in whole poplar plants . These metabolic transformations can affect the compound’s toxicity and persistence in the environment. Additionally, 2,2’,3,4,6’-Pentachlorobiphenyl can activate the expression of phase I and II xenobiotic metabolizing enzyme genes, further influencing its metabolic fate .
Transport and Distribution
The transport and distribution of 2,2’,3,4,6’-Pentachlorobiphenyl within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is known to be highly lipophilic, which facilitates its accumulation in lipid-rich tissues . Additionally, 2,2’,3,4,6’-Pentachlorobiphenyl can be transported across cell membranes and distributed within various cellular compartments . Its persistence in the environment and biological systems is attributed to its resistance to degradation and high hydrophobicity .
Subcellular Localization
2,2’,3,4,6’-Pentachlorobiphenyl is localized within various subcellular compartments, where it can exert its effects on cellular function. This compound has been detected in cell membranes, where it can interact with membrane-bound proteins and receptors . Additionally, 2,2’,3,4,6’-Pentachlorobiphenyl can be localized within the nucleus, where it can modulate gene expression and activate transcription factors such as p53 . The subcellular localization of this compound is influenced by its lipophilicity and interactions with cellular transporters and binding proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,4,6’-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is usually conducted at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms at the desired positions .
Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,4,6’-Pentachlorobiphenyl, was historically carried out by direct chlorination of biphenyl in a batch or continuous process. The degree of chlorination was controlled by adjusting the reaction time and the amount of chlorine gas introduced .
化学反应分析
Types of Reactions: 2,2’,3,4,6’-Pentachlorobiphenyl undergoes several types of chemical reactions, including:
Reductive Dechlorination: This reaction involves the removal of chlorine atoms from the biphenyl structure, typically under anaerobic conditions using microbial or chemical reductants.
Common Reagents and Conditions:
Reductive Dechlorination: Common reagents include zero-valent metals, such as iron, and microbial cultures capable of dechlorination.
Major Products Formed:
相似化合物的比较
2,2’,4,4’,6-Pentachlorobiphenyl: Another PCB congener with similar chemical properties but different chlorine substitution pattern.
2,2’,3,5’,6-Pentachlorobiphenyl: Known for its developmental neurotoxicity and enantioselective effects.
2,3,3’,4’,6-Pentachlorobiphenyl: Exhibits similar environmental persistence and toxicological profiles.
Uniqueness: 2,2’,3,4,6’-Pentachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity, environmental behavior, and biological effects. Its ability to undergo both reductive dechlorination and oxidative metabolism makes it a compound of significant interest in environmental and toxicological research .
属性
IUPAC Name |
1,2,3-trichloro-4-(2,6-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-7-2-1-3-8(14)10(7)6-4-5-9(15)12(17)11(6)16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOOIONSKMZYQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074219 | |
| Record name | 2,2',3,4,6'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73575-57-2 | |
| Record name | 2,2',3,4,6'-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073575572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,4,6'-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,4,6'-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KV4B24A6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1594952.png)

